N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine
Description
N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine is a structurally complex compound featuring a carbobenzyloxy (Cbz) protecting group attached to an ethanamine backbone, which is further linked to a 3-benzyloxy-substituted azetidine ring. The benzyloxy group at the 3-position of the azetidine ring may influence electronic and steric properties, affecting reactivity and interactions with biological targets. This compound’s synthetic versatility makes it a candidate for medicinal chemistry, particularly in drug discovery targeting enzymes or transporters where nitrogen heterocycles play critical roles .
Properties
Molecular Formula |
C20H24N2O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
benzyl N-[2-(3-phenylmethoxyazetidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C20H24N2O3/c23-20(25-16-18-9-5-2-6-10-18)21-11-12-22-13-19(14-22)24-15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,21,23) |
InChI Key |
GDVROQGVBLUYEO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CCNC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine typically involves the protection of amine groups using the Cbz group. One common method involves the reaction of benzyl chloroformate with the amine group in the presence of a base such as sodium carbonate or triethylamine . The reaction proceeds under mild conditions, often at room temperature, to yield the protected amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C is commonly used for the deprotection of the Cbz group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Deprotection of the Cbz group yields the free amine.
Substitution: Nucleophilic substitution yields various substituted azetidine derivatives.
Scientific Research Applications
N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine primarily involves its role as a protecting group in organic synthesis. The Cbz group protects the amine functionality, preventing unwanted reactions during synthetic procedures. The deprotection process, typically through hydrogenolysis, releases the free amine, allowing it to participate in subsequent reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The following table summarizes key structural differences between N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine and analogous compounds:
Key Observations:
- Protecting Groups : The Cbz group in the target compound contrasts with Boc (tert-butoxycarbonyl) in laurolitsine intermediates, influencing stability and deprotection strategies .
- Heterocycles: Azetidine in the target compound vs. isoquinoline in ’s ABCB1 modulator. Smaller rings like azetidine may confer distinct pharmacokinetic properties.
- Substituent Effects : Fluorine in ’s compound enhances electronegativity, whereas methoxy groups in laurolitsine intermediates improve solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
